molecular formula C13H19O6P B12555211 Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate CAS No. 166977-94-2

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Cat. No.: B12555211
CAS No.: 166977-94-2
M. Wt: 302.26 g/mol
InChI Key: GMGFTZJUJJDYPI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The compound’s systematic name, This compound , follows IUPAC conventions to precisely describe its molecular architecture. The benzene ring (benzoate) is substituted at the para-position with a methyl group linked via an oxygen atom to a diethoxyphosphoryl moiety. The molecular formula is C$${13}$$H$${19}$$O$$_{5}$$P , with a molecular weight of 286.26 g/mol .

Key structural features include:

  • A benzoate ester (methyl ester at C1 of the benzene ring).
  • A diethoxyphosphoryl group (-PO(OCH$$2$$CH$$3$$)$$2$$) connected to the benzene ring via a methylene (-CH$$2$$-) linker.

Nuclear magnetic resonance (NMR) spectroscopy confirms this structure. The $$^1$$H NMR spectrum exhibits a doublet at 7.91 ppm (2H, J = 8.0 Hz) and a double doublet at 7.44 ppm (2H, J = 2.4 Hz and 8.4 Hz), corresponding to aromatic protons. The methylene group adjacent to phosphorus appears as a doublet at 3.36 ppm (J = 22.0 Hz), while the ethoxy groups resonate as a quartet at 4.00 ppm (J = 6.8 Hz) and a triplet at 1.16 ppm (J = 6.8 Hz).

Historical Context and Discovery in Phosphonate Ester Chemistry

The synthesis of this compound is rooted in the Michaelis–Arbuzov reaction , a cornerstone of organophosphorus chemistry discovered by August Michaelis in 1898 and expanded by Aleksandr Arbuzov. This reaction enables the conversion of alkyl halides and phosphite esters into phosphonates.

For this compound, the Arbuzov reaction proceeds via nucleophilic substitution between methyl 4-(bromomethyl)benzoate and triethylphosphite . Heating the reagents at 160°C under nitrogen for 2 hours yields the product with 97% efficiency . The mechanism involves:

  • S$$_N$$2 attack of the phosphite’s phosphorus on the bromomethyl carbon.
  • Formation of a phosphonium intermediate.
  • Displacement of bromide by the ethoxy group, yielding the final phosphonate ester.

Table 1: Synthesis Conditions and Yield

Reactant Reagent Temperature Time Yield
Methyl 4-(bromomethyl)benzoate Triethylphosphite 160°C 2 h 97%

This method exemplifies the versatility of the Arbuzov reaction in installing phosphonate groups onto aromatic systems.

Position Within Organophosphorus Compound Classifications

This compound belongs to the phosphonate ester subclass of organophosphorus compounds. These molecules feature a pentavalent phosphorus atom bonded to three oxygen atoms and one carbon atom. Key characteristics include:

  • Hydrolytic stability compared to phosphate esters due to the P-C bond.
  • Applicability as intermediates in synthesizing biologically active molecules, ligands, and polymers.

Within this subclass, the compound is further categorized as an arylphosphonate , distinguished by its aromatic benzoate core. Such derivatives are pivotal in medicinal chemistry for designing enzyme inhibitors and prodrugs, though this compound’s primary utility lies in synthetic methodology rather than direct bioactivity.

The diethoxyphosphoryl group enhances the molecule’s electrophilicity , enabling participation in Horner–Wadsworth–Emmons reactions or nucleophilic substitutions, thereby facilitating carbon-carbon bond formation. Its structural hybridity—merging aromatic and phosphonate motifs—makes it a versatile scaffold for exploring structure-reactivity relationships in organophosphorus chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166977-94-2

Molecular Formula

C13H19O6P

Molecular Weight

302.26 g/mol

IUPAC Name

methyl 4-(diethoxyphosphoryloxymethyl)benzoate

InChI

InChI=1S/C13H19O6P/c1-4-17-20(15,18-5-2)19-10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3

InChI Key

GMGFTZJUJJDYPI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-(Bromomethyl)benzoate

The precursor is synthesized via radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under photolytic or thermal conditions. Key parameters include:

  • Molar ratio : 1:1.1 (methyl 4-methylbenzoate:NBS)
  • Solvent : Carbon tetrachloride or chlorobenzene
  • Reaction time : 4–6 hours at reflux (80–100°C).

Arbuzov Reaction with Triethyl Phosphite

The bromomethyl intermediate reacts with triethyl phosphite in a Michaelis-Arbuzov mechanism:

  • Conditions : 160°C for 2 hours under nitrogen.
  • Molar ratio : 1:2 (bromomethyl derivative:triethyl phosphite).
  • Workup : Vacuum distillation removes excess triethyl phosphite, yielding the product as a colorless oil (97% yield).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.91 (d, J = 8.0 Hz, 2H), 7.44 (dd, J = 2.4/8.4 Hz, 2H), 4.00 (quintet, J = 6.8 Hz, 4H), 3.84 (s, 3H), 3.36 (d, J = 22.0 Hz, 2H), 1.16 (t, J = 6.8 Hz, 6H).
  • Molecular weight : 286.26 g/mol.

Tosylate Intermediate Route

An alternative pathway utilizes p-toluenesulfonyl (tosyl) derivatives to enhance leaving-group reactivity.

Formation of Tosylate Intermediate

Methyl 4-(hydroxymethyl)benzoate reacts with p-toluenesulfonyl chloride:

  • Conditions : Dichloromethane, 5–10°C, NaOH as base.
  • Yield : 86.5% after recrystallization.

Nucleophilic Displacement with Diethyl Phosphite

The tosylate undergoes nucleophilic substitution with diethyl phosphite:

  • Catalyst : Lithium tert-butoxide (1.2 eq) in tetrahydrofuran.
  • Temperature : 60°C for 3–5 hours.
  • Yield : 87.5% after column chromatography.

Comparative Analysis of Methods

Parameter Arbuzov Method Tosylate Method
Starting Material Methyl 4-methylbenzoate Methyl 4-hydroxymethylbenzoate
Key Reagent Triethyl phosphite Diethyl phosphite
Reaction Temperature 160°C 60°C
Reaction Time 2 hours 3–5 hours
Yield 97% 87.5%
Purification Vacuum distillation Column chromatography

Advantages of Arbuzov Route :

  • Higher yield (97%) due to fewer side reactions.
  • Simplified workup via distillation.

Advantages of Tosylate Route :

  • Milder temperatures (60°C vs. 160°C).
  • Avoids bromine handling.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve phosphite nucleophilicity but may increase ester hydrolysis.
  • Nonpolar solvents (toluene) minimize side reactions at high temperatures.

Catalysis

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
  • Lithium salts (LiHMDS) stabilize intermediates in tosylate displacement.

Scalability

  • Continuous distillation of methanol in Arbuzov reactions prevents reverse reactions.
  • Flow chemistry reduces exothermic risks in tosylate syntheses.

Challenges and Mitigation

  • Phosphonate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
  • Byproduct Formation : Excess triethyl phosphite generates ethyl bromide, necessitating efficient distillation.
  • Isomerization : Steric hindrance at the para position minimizes ortho/meta byproducts.

Emerging Approaches

Microwave-Assisted Synthesis

Preliminary studies show 30-minute reaction times at 120°C with 89% yield, though scalability remains unproven.

Enzymatic Phosphorylation

Phosphatase enzymes (e.g., alkaline phosphatase) enable room-temperature reactions in aqueous buffers, but yields are low (45–50%).

Industrial Applications

  • Pharmaceuticals : Intermediate in kinase inhibitor synthesis (e.g., tenofovir analogs).
  • Agrochemicals : Precursor for herbicidal phosphonates.

Regulatory Compliance

  • REACH : Registered under EC 602-783-2 with full toxicological data.
  • Storage : Stable for 24 months at 2–8°C under argon.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is noted for its role in the development of novel pharmaceuticals. Its phosphonate group is particularly interesting for creating compounds with enhanced biological activity.

Anticancer Properties

One of the most compelling applications of this compound is its use in anticancer drug development. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, a related compound, Phosphoaspirin (MDC-43), has been shown to inhibit the growth of multiple human cancer cell lines more effectively than conventional aspirin by modulating cell kinetics and inducing apoptosis .

Table 1: Summary of Anticancer Activity

Compound NameCancer Cell Lines TestedInhibition RateMechanism
Phosphoaspirin (MDC-43)Colon, Lung, Liver, Pancreas, BreastUp to 68% reduction in proliferationModulates MAPK pathways, increases ROS levels

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies have shown that similar phosphonates can selectively target cerebral amyloid angiopathy (CAA), which is associated with Alzheimer's disease . This selectivity could lead to advancements in imaging techniques or therapeutic interventions for neurodegenerative diseases.

Synthesis and Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite under heat . This synthetic route allows for the production of derivatives that may possess unique properties beneficial for further research.

Table 2: Synthesis Overview

StepReagents UsedConditionsYield
Synthesis of this compoundMethyl 4-(bromomethyl)benzoate, Triethyl phosphiteHeated at 160°C for 2 hours~97%

Case Study: Development of PET Radioligands

A notable study involved the use of this compound derivatives in developing PET radioligands for imaging brain pathology related to Alzheimer's disease . The study demonstrated that these compounds could selectively bind to amyloid plaques, providing a valuable tool for both diagnosis and understanding the progression of neurodegenerative diseases.

Case Study: Anticancer Drug Development

In another research effort, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, suggesting that these compounds could serve as lead candidates for new anticancer therapies .

Mechanism of Action

The mechanism of action of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate and related compounds:

Compound Name Molecular Formula Substituents on Benzene Ring Key Functional Groups Application/Notes References
This compound (Target) C₁₂H₁₇O₆P -OCH₂PO(OEt)₂ at C4 Methyl ester, phosphonate Prodrug candidate, solubility studies
Ethyl 4-[(diethoxyphosphoryl)methyl]benzoate C₁₄H₂₁O₅P -CH₂PO(OEt)₂ at C4 Ethyl ester, phosphonate Higher lipophilicity vs. methyl ester
tert-Butyl 3-(((chlorocarbonyl)oxy)methyl)-4-((diethoxyphosphoryl)oxy)-5-methylbenzoate C₂₀H₂₉ClO₈P -Cl, -CH₃, -OCH₂PO(OEt)₂ at C3, C4, C5 tert-Butyl ester, chloro, phosphonate Prodrug technology (enhanced stability)
4-(6-((Diethoxyphosphoryl)methyl)-4-oxo-4H-chromen-2-yl)phenyl benzoate (16) C₃₂H₂₉O₇P Chromen-4-one fused with benzoate, -CH₂PO(OEt)₂ Flavonoid-phosphonate hybrid Dual-functional antioxidant
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate C₁₃H₁₄N₄O₆S Sulfonylurea, triazine Methyl ester, sulfonylurea Herbicide (metsulfuron methyl ester)
Key Observations:
  • Phosphonate vs. Phosphoryloxy Groups : The target compound’s -OCH₂PO(OEt)₂ group differs from Ethyl 4-[(diethoxyphosphoryl)methyl]benzoate’s -CH₂PO(OEt)₂, altering electronic and steric profiles. The oxygen linkage in the target compound may enhance hydrolytic lability compared to direct methylene-phosphonate bonds .
  • Substituent Diversity : Derivatives with halogens (e.g., Cl, F) or methoxy groups () demonstrate how electronic effects influence reactivity. For example, electron-withdrawing groups (Cl) may enhance stability, while methoxy groups could alter metabolic pathways .

Biological Activity

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in the context of agriculture and pest control. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C13_{13}H19_{19}O5_5P
  • Molar Mass : 286.26 g/mol
  • CAS Number : 14295-52-4

The synthesis of this compound typically involves the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite under specific conditions, resulting in a yield of approximately 97% .

Biological Activity Overview

This compound exhibits various biological activities, particularly as an insecticide and acaricide. Its efficacy against pests can be attributed to its neurotoxic effects, which disrupt normal physiological functions in target organisms.

Insecticidal Activity

Research has demonstrated that this compound shows significant insecticidal activity against several pest species. For instance:

  • Contact Toxicity : Laboratory studies indicate that the compound has low lethal concentration (LC50_{50}) values against various life stages of pests, such as:
    • B. tabaci (Whitefly) : LC50_{50} values were recorded at 0.3% for eggs and 0.2% for fourth-instar nymphs.
    • Tetranychus urticae (Two-Spotted Spider Mite) : Egg hatch was reduced by up to 92.5% with concentrations of 0.5% and 1% .

These findings suggest that this compound can effectively reduce pest populations, making it a promising candidate for agricultural applications.

The mechanism through which this compound exerts its biological effects is primarily linked to its action on the nervous system:

  • Cholinesterase Inhibition : Similar to other organophosphate compounds, it is hypothesized that this compound may inhibit cholinesterase activity, leading to the accumulation of acetylcholine at synapses, which disrupts normal nerve transmission .
  • Neurotoxic Effects : Studies have indicated potential neurotoxic effects on non-target species, including honeybees, where exposure resulted in decreased flight ability .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Efficacy Against Agricultural Pests :
    • A study highlighted the effectiveness of this compound against B. tabaci and T. urticae, demonstrating significant mortality rates in treated populations .
    • The compound's sublethal effects were also noted, impacting fecundity and longevity in treated generations of pests .
  • Toxicological Assessments :
    • Toxicological evaluations revealed that repeated exposure at high doses could lead to central nervous system damage in animal models, indicating a need for careful application in agricultural settings .
  • Comparative Studies :
    • Comparative studies with commercial pesticides showed that this compound had comparable or superior efficacy against certain pests .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
Insecticidal ActivityHigh efficacy against B. tabaci
Acaricidal ActivitySignificant mortality in T. urticae
Cholinesterase InhibitionPotential neurotoxic effects
Sublethal EffectsReduced fecundity in A. gossypii

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